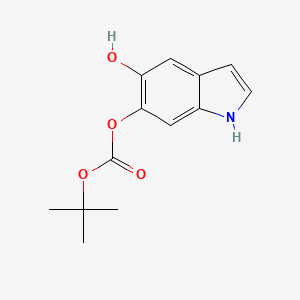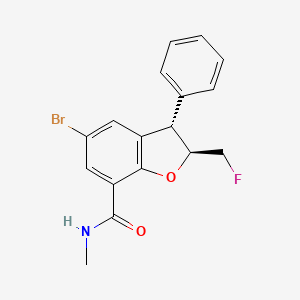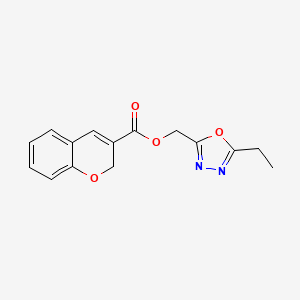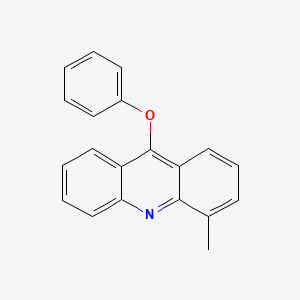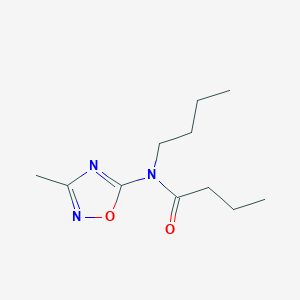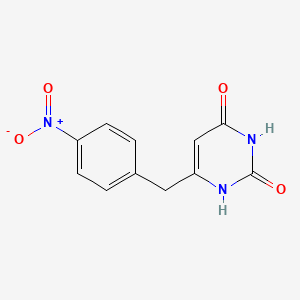
6-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a nitrobenzyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 4-nitrobenzylamine with a suitable pyrimidine precursor. One common method involves the reaction of 4-nitrobenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrimidine-dione structure. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(4-Aminobenzyl)pyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 6-(4-Aminobenzyl)pyrimidine-2,4(1H,3H)-dione.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The compound may also interfere with DNA synthesis and repair pathways, contributing to its antiproliferative properties.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Aminobenzyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with an amino group instead of a nitro group.
6-(4-Methylbenzyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a nitro group.
6-(4-Chlorobenzyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in 6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione imparts unique electronic and steric properties, making it distinct from its analogs. This functional group can undergo specific chemical reactions, such as reduction and substitution, which are not possible with other substituents. Additionally, the nitro group can enhance the compound’s biological activity, making it a valuable target for drug development and other applications.
Propiedades
Número CAS |
13345-15-8 |
|---|---|
Fórmula molecular |
C11H9N3O4 |
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
6-[(4-nitrophenyl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9N3O4/c15-10-6-8(12-11(16)13-10)5-7-1-3-9(4-2-7)14(17)18/h1-4,6H,5H2,(H2,12,13,15,16) |
Clave InChI |
RYGSUUWJGGBEFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC(=O)NC(=O)N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


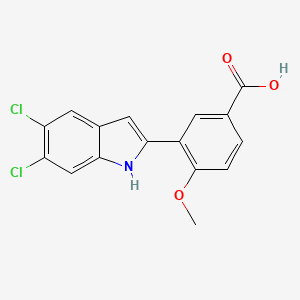
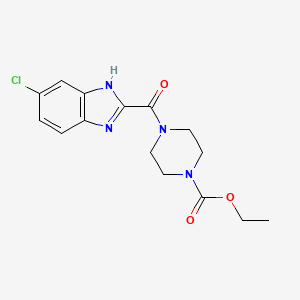
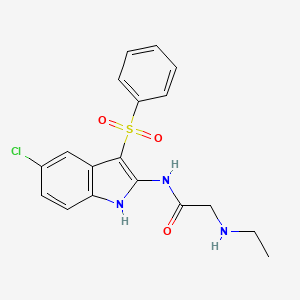
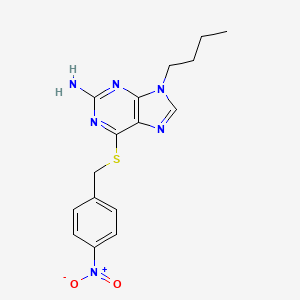
![Methyl 6-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B12938426.png)
![2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12938427.png)
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938429.png)
